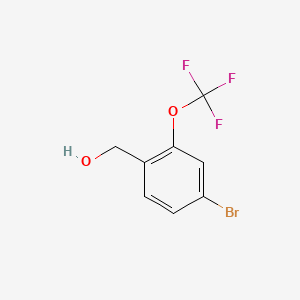

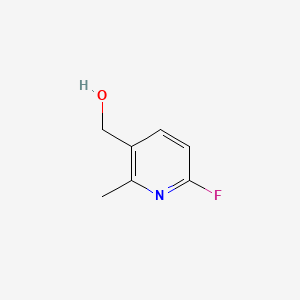

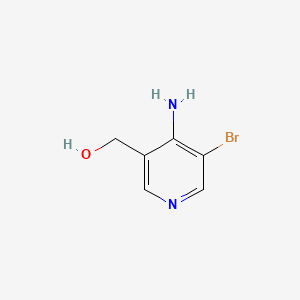

(6-Fluoro-2-methylpyridin-3-yl)methanol

カタログ番号 B591783

CAS番号:

884494-98-8

分子量: 141.145

InChIキー: OIRVHSIXTBFZRH-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

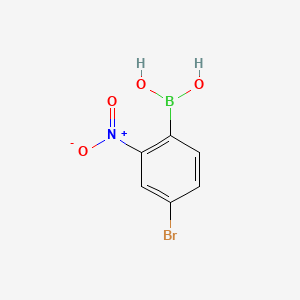

“(6-Fluoro-2-methylpyridin-3-yl)methanol” is a chemical compound with the molecular formula C7H8FNO . It has a molecular weight of 141.14 g/mol . The compound is also known by several synonyms, including 2-fluoro-5-(hydroxymethyl)-6-picoline and 6-Fluoro-3-hydroxymethyl-2-methylpyridine .

Molecular Structure Analysis

The molecular structure of “(6-Fluoro-2-methylpyridin-3-yl)methanol” can be represented by the InChI string: InChI=1S/C7H8FNO/c1-5-6(4-10)2-3-7(8)9-5/h2-3,10H,4H2,1H3 . Its canonical SMILES representation is: CC1=C(C=CC(=N1)F)CO .Physical And Chemical Properties Analysis

The compound has several computed properties. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . Its topological polar surface area is 33.1 Ų . The compound has a rotatable bond count of 1 .科学的研究の応用

Synthesis and Crystal Structure Analysis

- (6-Fluoro-2-methylpyridin-3-yl)methanol and Its Derivatives in Crystallography:

- A study explored the synthesis and characterization of 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol, derived from a reaction involving a compound structurally similar to (6-Fluoro-2-methylpyridin-3-yl)methanol. The synthesized compound exhibited a symmetric molecular structure with two intramolecular hydrogen bonds and crystallized in a monoclinic crystal system, belonging to the P21/c space group. This research provides insight into the molecular and crystalline structure of derivatives related to (6-Fluoro-2-methylpyridin-3-yl)methanol, underscoring the importance of moderate intramolecular hydrogen bonds in stabilizing the crystal structure and enabling the isolation of single crystal forms (Percino et al., 2005).

- Another study focused on the crystal structure of a dinuclear CoII complex with bridging fluoride ligands, which emerged from the reaction of Co(BF4)2·6H2O with tris[(6-methylpyridin-2-yl)methyl]amine in methanol. This complex showcased a distorted octahedral geometry and formed a +II high-spin state. The complex cation and the BF4 − anion in the crystal were interconnected through C—H⋯F hydrogen bonds, leading to the formation of a three-dimensional network, along with an observed intramolecular C—H⋯F hydrogen bond (Inomata & Suenaga, 2014).

- Research on the synthesis, characterization, and crystal structure of a co-crystal composed of two components: 1,2-bis(6-methylpyridin-2-yl)ethane-1,2-dione and 1-(pyridin-2-yl)-2-(6-methylpyridin-2-yl)ethane-1,2-dione, revealed that a solvent- and catalyst-free condensation reaction led to the formation of α-diketone compounds. These compounds co-crystallized in the triclinic space group P-1, demonstrating the potential of solvent and oxygen in transforming precursors obtained from simple condensation reactions into more complex structures (Percino et al., 2007).

Chemical Interactions and Mechanisms

- Chemical Interactions Involving (6-Fluoro-2-methylpyridin-3-yl)methanol Derivatives:

- A study elucidating the effect of the structure of 1- and 3-Methyl-5-fluoropyrimidin-4-ones on H-D exchange highlighted that the hydrogen atom in position 6 of 5-fluoro-1-methylpyrimidin-4(1H)-one and its derivatives is readily replaced by deuterium under specific conditions. The zwitterionic structure and the presence of a fluorine atom significantly influence the acidity of the C6-H bond, indicating a particular reactivity pattern that might be relevant to the derivatives of (6-Fluoro-2-methylpyridin-3-yl)methanol (Kheifets et al., 2004).

- Research on hydrogen-bonded supramolecular architectures in (N-(methylpyridin-2-yl)-amidino-O-alkylurea)copper(II) halides showcased the intricate hydrogen-bonding assemblies forming centrosymmetric dimers or 1-D chains. The architectures depend on hydrogen-bonding interactions involving N–H donors, highlighting the ability of these molecules to form complex 3D networks and the role of weak Cu⋯N coordinate and π–π stacking interactions in linking these structures into larger assemblies (Suksangpanya et al., 2004).

特性

IUPAC Name |

(6-fluoro-2-methylpyridin-3-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c1-5-6(4-10)2-3-7(8)9-5/h2-3,10H,4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIRVHSIXTBFZRH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)F)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10654270 |

Source

|

| Record name | (6-Fluoro-2-methylpyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Fluoro-2-methylpyridin-3-yl)methanol | |

CAS RN |

884494-98-8 |

Source

|

| Record name | (6-Fluoro-2-methylpyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

N,N,2-Trimethylfuran-3-carboxamide

131087-74-6

(4,6-Dichloropyridin-3-YL)methanamine

1060815-57-7

(4-Amino-2-chloropyrimidin-5-yl)methanol

857427-28-2

![(4aR,7aS)-tert-Butyl tetrahydro-2H-[1,4]dioxino[2,3-c]pyrrole-6(3H)-carboxylate](/img/structure/B591709.png)